

In vitro and in vivo applications of 5-ethyl-4-phenylthiazole

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Compound of Interest

Compound Name: *Thiazole, 5-ethyl-4-phenyl-*

Cat. No.: *B084191*

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Application Notes and Protocols for 5-Ethyl-4-Phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro and in vivo applications of 5-ethyl-4-phenylthiazole and its derivatives. The information is curated from recent studies on structurally similar phenylthiazole compounds, suggesting potential areas of investigation for this specific molecule. Detailed protocols for key experiments are provided to guide research and development.

In Vitro Applications

Anticancer Activity

Phenylthiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis. While specific data for 5-ethyl-4-phenylthiazole is not extensively available, studies on closely related compounds, such as 5-methyl-4-phenylthiazole derivatives, provide valuable insights.

Quantitative Data Summary: Cytotoxicity of Phenylthiazole Derivatives

Compound/Derivative	Cell Line	IC50 (μM)	Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide	A549 (Human Lung Adenocarcinoma)	23.30 ± 0.35	[1][2]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide	NIH/3T3 (Mouse Embryoblast)	>1000	[1][2]
Naphthalene-azine-thiazole hybrid (6a)	OVCAR-4 (Ovarian Cancer)	1.569 ± 0.06	[3]
2-amino-4-phenylthiazole derivative	MCF-7 (Breast Cancer) - 72h	59.24 μg/ml	[4]
2-amino-4-phenylthiazole derivative	AGS (Gastric Cancer) - 72h	28.01 μg/ml	[4]
Thiazole derivative (4c)	MCF-7 (Breast Cancer)	2.57 ± 0.16	[5]
Thiazole derivative (4c)	HepG2 (Liver Cancer)	7.26 ± 0.44	[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for testing related thiazole derivatives.[1]

Objective: To determine the cytotoxic effects of 5-ethyl-4-phenylthiazole on a cancer cell line.

Materials:

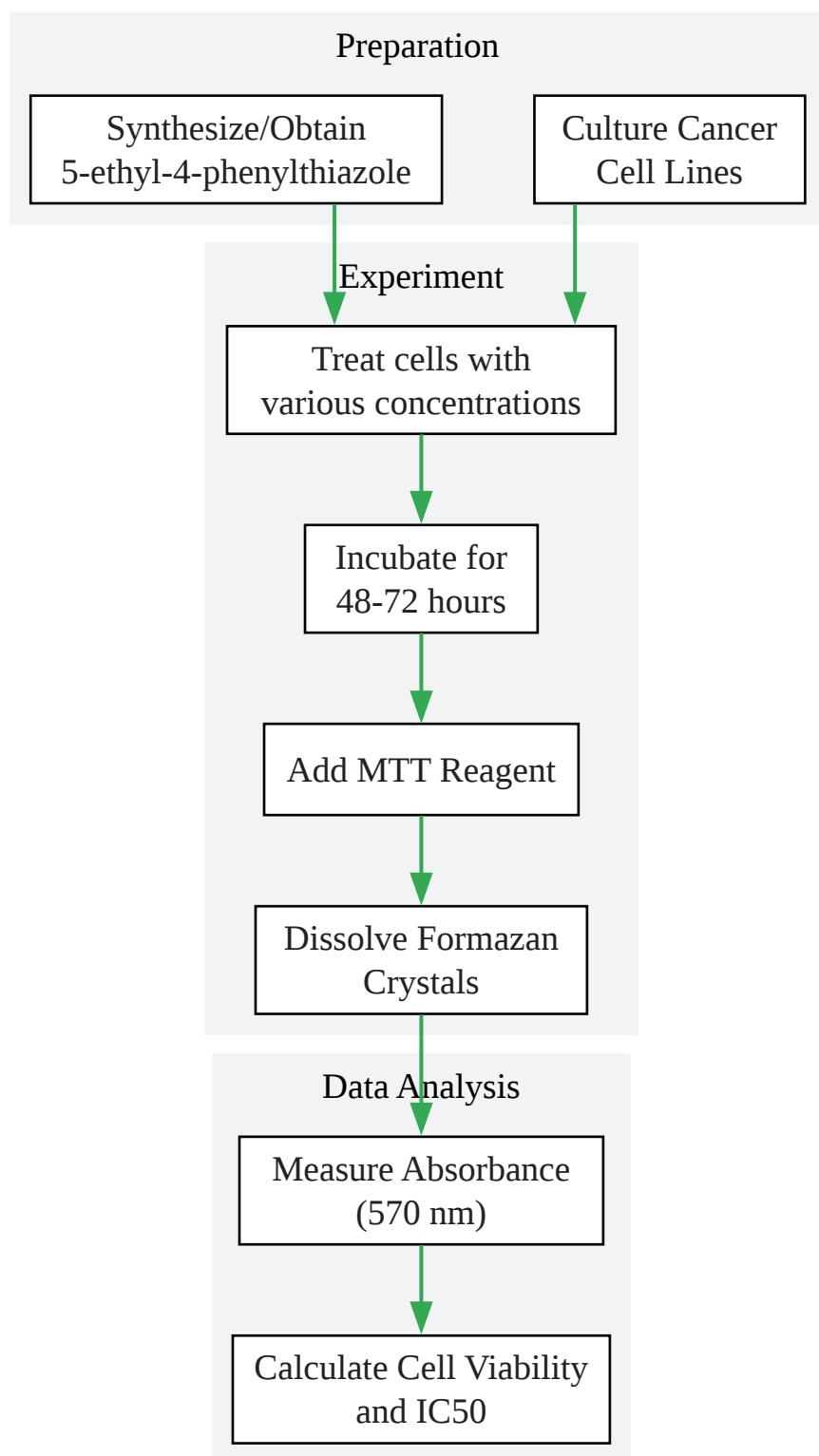
- 5-ethyl-4-phenylthiazole
- Human cancer cell line (e.g., A549, MCF-7)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow cell attachment.
- Compound Treatment: Prepare a stock solution of 5-ethyl-4-phenylthiazole in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 μ L of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
- Incubation: Incubate the plate for 48 or 72 hours in a CO2 incubator.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

Workflow for In Vitro Anticancer Screening

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Caption: Workflow for determining the in vitro anticancer activity of 5-ethyl-4-phenylthiazole.

Antifungal Activity

The phenylthiazole scaffold is a key component of some antifungal agents. Derivatives have shown potent activity against various fungal strains, including plant pathogenic fungi.

Quantitative Data Summary: Antifungal Activity of Phenylthiazole Derivatives

Compound/Derivative	Fungal Strain	EC50 (µg/mL)	Reference
Phenylthiazole derivative (E26)	Magnaporthe oryzae	1.29	[6]
Phenylthiazole derivative (E17)	Magnaporthe oryzae	1.45	[6]
Phenylthiazole derivative (E23)	Magnaporthe oryzae	1.50	[6]
Phenylthiazole derivative (E4)	Magnaporthe oryzae	1.66	[6]
Phenylthiazole derivative (5b)	Sclerotinia sclerotiorum	0.51	[7]
Phenylthiazole derivative (5k)	Ralstonia solanacearum	2.23	[7]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is based on methods used for screening antifungal properties of novel chemical entities.[6][8]

Objective: To evaluate the antifungal activity of 5-ethyl-4-phenylthiazole against pathogenic fungi.

Materials:

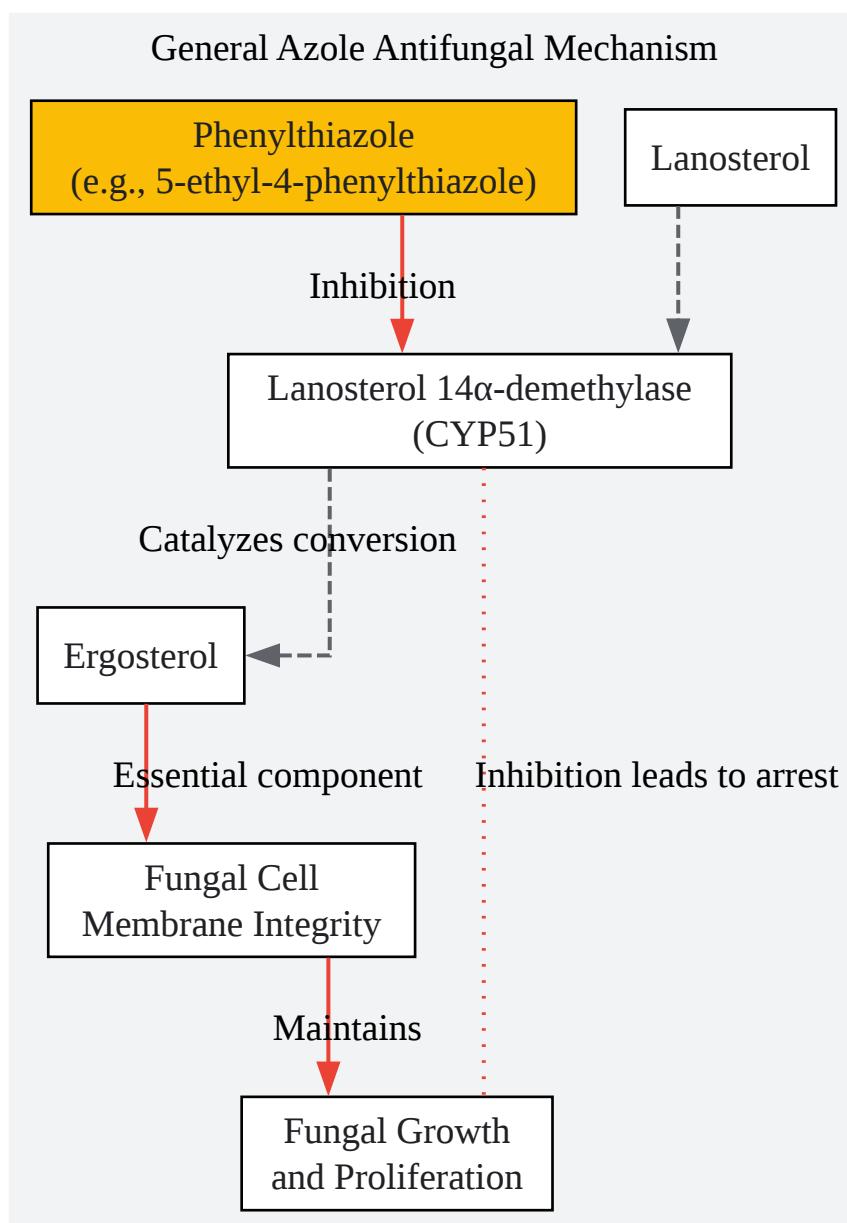
- 5-ethyl-4-phenylthiazole

- Fungal strains (e.g., Magnaporthe oryzae, Sclerotinia sclerotiorum)
- Potato Dextrose Agar (PDA) medium
- DMSO
- Sterile petri dishes
- Mycelial plugs (5 mm diameter) from actively growing fungal cultures
- Incubator

Procedure:

- Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.
- Compound Incorporation: Dissolve 5-ethyl-4-phenylthiazole in DMSO to prepare a stock solution. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.
- Plating: Pour the PDA medium containing the test compound into sterile petri dishes and allow it to solidify.
- Inoculation: Place a 5 mm mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate.
- Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
- Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
- Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = $[(dc - dt) / dc] \times 100$ Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group. The EC50 value can be determined from a dose-response curve.

Signaling Pathway for Azole Antifungals (General)



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Caption: General mechanism of action for azole-based antifungal agents.

In Vivo Applications

Anti-inflammatory Activity

Phenylthiazole derivatives have been investigated for their anti-inflammatory properties in animal models. These compounds may exert their effects by inhibiting pro-inflammatory

mediators.

Quantitative Data Summary: In Vivo Anti-inflammatory Activity of Phenylthiazole Derivatives

Compound/Derivative	Animal Model	Dose	% Inhibition of Edema (3h)	Reference
Phenylthiazole Derivative (T1)	Carrageenan-induced rat paw edema	-	25.27	[9]
Phenylthiazole Derivative (T4)	Carrageenan-induced rat paw edema	-	25.27	[9]
Phenylthiazole Derivative (T6)	Carrageenan-induced rat paw edema	-	28.57	[9]
Phenylthiazole Derivative (T11)	Carrageenan-induced rat paw edema	-	26.37	[9]
Phenylthiazole Derivative (T13)	Carrageenan-induced rat paw edema	-	27.47	[9]
Phenylthiazole Derivative (T14)	Carrageenan-induced rat paw edema	-	25.27	[9]
Nimesulide (Standard)	Carrageenan-induced rat paw edema	-	31.86	[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9]

Objective: To assess the in vivo anti-inflammatory effect of 5-ethyl-4-phenylthiazole.

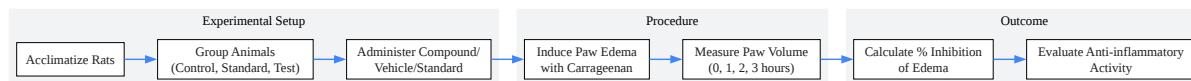
Materials:

- 5-ethyl-4-phenylthiazole
- Wistar rats (150-200 g)
- Carrageenan (1% w/v in sterile saline)
- Standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer

Procedure:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
- Grouping and Dosing: Divide the rats into groups (n=6):
 - Group I: Vehicle control
 - Group II: Standard drug
 - Group III, IV, etc.: Test compound (5-ethyl-4-phenylthiazole) at different doses. Administer the vehicle, standard, or test compound orally or intraperitoneally.
- Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, and 3 hours post-injection.
- Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: Inhibition (%) = $[(V_c - V_t) / V_c] \times 100$ Where 'V_c' is the mean increase in paw volume in the control group and 'V_t' is the mean increase in paw volume in the treated group.

Logical Flow for In Vivo Anti-inflammatory Study



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Caption: A logical workflow for evaluating the in vivo anti-inflammatory activity.

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